molecular formula C22H24ClNS B1213647 Lepticur (TN) CAS No. 27574-25-0

Lepticur (TN)

Cat. No.: B1213647
CAS No.: 27574-25-0
M. Wt: 370 g/mol
InChI Key: LVASURLUIYTDHW-UHFFFAOYSA-N
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Description

Lepticur (TN), the trade name for tropatepine, is a muscarinic anticholinergic agent primarily used to manage neuroleptic-induced parkinsonism and, more recently, drug-resistant cataplexy . Its chemical structure uniquely combines tropane (a bicyclic amine backbone) and benzodiazepine-like elements, distinguishing it from classical anticholinergics . Lepticur acts by antagonizing acetylcholine at muscarinic receptors, thereby alleviating motor symptoms associated with excessive cholinergic activity in the central nervous system. Despite its effectiveness, Lepticur remains underutilized outside France, where it was first developed .

Properties

CAS No.

27574-25-0

Molecular Formula

C22H24ClNS

Molecular Weight

370 g/mol

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C22H23NS.ClH/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22;/h2-9,17-18H,10-14H2,1H3;1H

InChI Key

LVASURLUIYTDHW-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2.Cl

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2.Cl

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Receptor Selectivity and Clinical Implications

  • Lepticur (TN): Exhibits higher selectivity for M1/M3 muscarinic receptors, which are critical for modulating motor control and salivation. This explains its efficacy in reducing akinesia and drooling with fewer central nervous system (CNS) side effects compared to non-selective agents like biperiden .
  • Mazaticol : Preferential binding to M2 receptors correlates with a higher incidence of delirium and hallucinations, limiting its clinical utility despite potent antiparkinsonian effects .

Abuse Potential and Pharmacovigilance

Drug Interactions

  • Lepticur demonstrates antagonistic interactions with H1 antihistamines (e.g., promethazine) due to overlapping anticholinergic effects, necessitating dose adjustments to avoid excessive sedation .
  • In contrast, benztropine interacts with histamine and dopamine reuptake inhibitors, complicating its use in patients with comorbid psychiatric conditions .

Critical Evaluation of Regional Utilization Patterns

Structural Complexity : Its hybrid tropane-benzodiazepine structure lacks analogs in other regions, reducing familiarity among prescribers .

Clinical Preference : Global guidelines favor trihexyphenidyl or benztropine due to extensive historical data, despite Lepticur’s comparable efficacy and milder cognitive side effects .

Q & A

Q. How can systematic reviews differentiate Lepticur (TN)’s therapeutic potential from structurally analogous compounds?

  • Methodological Approach :
  • Perform network pharmacology analysis to map target-ligand interactions unique to Lepticur (TN).
  • Compare binding affinities (ΔG values) via molecular docking simulations. Validate with in vitro competitive assays .

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